2-Phenylpropionic acid
Overview
Description
2-Phenylpropionic acid, also known as hydratropic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a white crystalline solid with a faint, sweet odor. This compound belongs to the class of phenylpropanoids and is structurally characterized by a phenyl group attached to a propionic acid moiety.
Synthetic Routes and Reaction Conditions:
From Benzyl Cyanide: One common method involves the methylation of benzyl cyanide with methyl iodide and sodamide to produce alpha-phenylpropionitrile, which is then hydrolyzed to yield this compound.
Industrial Production Methods:
- The industrial production of this compound often involves the use of simple equipment and cost-effective raw materials. For instance, the preparation from styrene and hydrochloric acid is favored due to its simplicity and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including benzoic acid derivatives.
Reduction: It can be reduced to form 2-phenylpropanol.
Substitution: The compound can participate in substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-Phenylpropanol.
Substitution: Halogenated this compound derivatives.
Mechanism of Action
Target of Action
2-Phenylpropionic acid, also known as hydratropic acid, is a metabolite of alpha-methylstyrene It is known that similar compounds, known as profens, are nonselective, nonsteroidal anti-inflammatory drugs (nsaids) that reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .
Mode of Action
Profens, which are derivatives of 2-phenylpropanoic acid, are known to have anti-inflammatory, analgesic, and antipyretic effects . These effects are generally achieved by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are involved in the production of prostaglandins, substances that mediate inflammation and pain .
Biochemical Pathways
This compound is a metabolite in the metabolic pathway of alpha-methylstyrene . In plants, phenylpropanoids, including this compound, are derived from the amino acids phenylalanine and tyrosine . In the gut microbiota, 3-phenylpropionic acid, a related compound, is produced from phenylalanine . This compound has been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours but long terminal half-lives . Some profens undergo in vivo stereochemical inversion, a process that occurs through the intermediate coenzyme A (CoA) conjugates . This could potentially affect the bioavailability of the drug.
Result of Action
It is known that profens have anti-inflammatory, analgesic, and antipyretic effects . Additionally, 3-phenylpropionic acid, a related compound, has been shown to promote intestinal epithelial barrier function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of 3-phenylpropionic acid from phenylalanine . Additionally, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
2-Phenylpropionic acid is a metabolite of alpha-methylstyrene . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity . It is also used in nucleation inhibitors in Dutch resolution of diastereomers .
Cellular Effects
Research has shown that 3-phenylpropionic acid, a metabolite derived from Bacteroides fragilis, enhances intestinal epithelial barrier function . It does this by activating the aryl hydrocarbon receptor (AhR) signaling pathway . Another study found that 3-phenylpropionic acid promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to reduce NAD+ synthesis, subsequently suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 . Furthermore, 3-phenylpropionic acid may inhibit Foxo3 activity by directly binding .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, enantiomeric analysis of this compound in biological fluids has been conducted using high-performance liquid chromatography (HPLC) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a study on rats showed that the metabolic activation pathways of this compound, namely acyl-CoA formation and acyl glucuronidation, were influenced by the dosage of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of alpha-methylstyrene . In addition, it has been found to reduce NAD+ synthesis, subsequently suppressing the tricarboxylic acid cycle .
Transport and Distribution
Its solubility in water and its molecular weight suggest that it may be transported and distributed within cells and tissues via passive diffusion .
Scientific Research Applications
2-Phenylpropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: this compound is used in the production of fragrances, flavorings, and other industrial chemicals.
Comparison with Similar Compounds
Phenylpropanoic Acid:
Phenylpropiolic Acid: This compound has a triple bond in its structure, making it distinct in terms of reactivity and applications.
Uniqueness:
- 2-Phenylpropionic acid is unique due to its specific structural features and its wide range of applications in various fields, from pharmaceuticals to industrial chemistry.
Properties
IUPAC Name |
2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
492-37-5, 2328-24-7, 7782-26-5 | |
Record name | 2-Phenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydratropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
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Record name | NSC245033 | |
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Record name | 7782-26-5 | |
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Record name | 2-Phenylpropionic acid | |
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Record name | Benzeneacetic acid, .alpha.-methyl- | |
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Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
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Record name | Hydratropic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
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Record name | 2-PHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
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Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , ] Both mammals and certain microorganisms, such as Verticillium lecanii and Cordyceps militaris, can perform chiral inversion of 2-Phenylpropionic acid. This process involves the exchange of the alpha-methine proton while retaining the original atoms at the beta-methyl position. The mechanism is thought to involve enzymatic epimerization of acyl-CoA thioester derivatives.
A: [] Studies show that 2-Phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) exhibits a higher reactivity with glutathione (GSH) compared to 2-Phenylpropionyl-1-O-acyl glucuronide (2-PPA-1-O-G). This suggests that acyl-CoA thioesters may play a more significant role in the formation of covalent adducts with proteins in vivo.
ANone: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.
A: [] Gas phase studies using resonant 2-photon ionization (R2PI) have provided insights into the conformational preferences of this compound. These studies suggest that a low barrier to interconversion exists between the two most stable conformers.
A: [, ] Yes, electrocarboxylation of acetophenone in the presence of CO2 offers a viable route to synthesize 2-hydroxy-2-phenylpropionic acid. The choice of electrodes, working potential, and solvent system significantly influences the yield and selectivity of this reaction.
A: [] Yes, docking and molecular dynamics simulations have been employed to elucidate the enantioselective interactions between a Pirkle-type CSP and this compound enantiomers, providing insights into the mechanism of chiral separation.
A: [] Studies have demonstrated that a hydrophobic substituent, such as thiazolyloxy, on the benzene ring of this compound is crucial for its inhibitory activity against prostaglandin synthetase. The position and nature of the substituent significantly influence the potency. For instance, para-substituted derivatives exhibit the highest inhibitory activity.
A: [] Complexation with β-Cyclodextrin (β-CyD) has been shown to alter the physicochemical properties of this compound enantiomers, impacting their bioavailability. The binding constant, stoichiometry, and pKa of the complex are influenced by factors like pH and the stereochemistry of the enantiomer.
A: [, ] Renal dysfunction has been shown to significantly impact the pharmacokinetic parameters of this compound enantiomers. Specifically, it increases the fraction of (R)-2-Phenylpropionic acid undergoing inversion and reduces the clearance of both enantiomers, likely due to effects on acyl-glucuronide futile cycles.
A: [] Yes, binding studies have revealed that (R)-2-Phenylpropionic acid binds more avidly to rabbit albumin than (S)-2-Phenylpropionic acid at specific binding sites. This enantioselective binding can have implications for drug disposition and should be considered in pharmacokinetic studies.
A: [, , , , ] Several analytical techniques have been employed to analyze this compound enantiomers, including:
A: [, , ] Various analytical methods are used to study this compound metabolism:* HPLC: This technique, coupled with UV detection or mass spectrometry, allows for the separation and quantification of this compound, its acyl glucuronides, and CoA thioesters.* Scintillation counting: This method can be used to measure the covalent binding of radiolabeled this compound to proteins.
A: [] Yes, studies have shown that this compound, along with other volatile fatty acids and aromatic carboxylic acids, can suppress the germination of Monochoria vaginalis, a common weed in rice paddies. This suppression is influenced by factors like pH and the synergistic effects of different organic acids.
A: [] Fibrates, a class of lipid-lowering drugs, exhibit differential effects on the metabolic activation of this compound. Clofibric acid increases the hepatic exposure of 2-PPA-CoA, leading to enhanced covalent binding to liver protein. In contrast, fenofibrate and gemfibrozil decrease the levels of reactive metabolites, potentially reducing the risk of covalent binding.
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